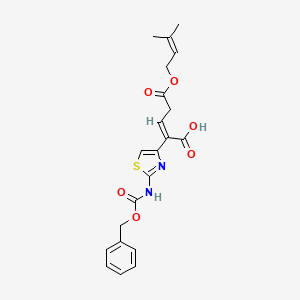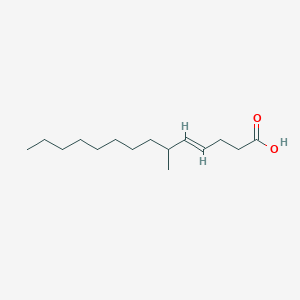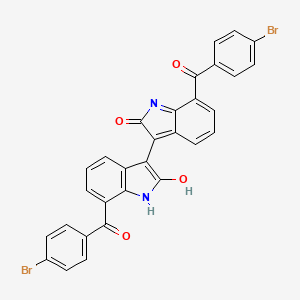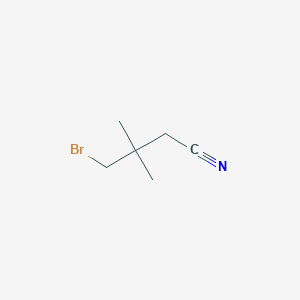
Vanillylmandelic Acid-d3 Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanillylmandelic Acid-d3 Ethyl Ester is a deuterium-labeled derivative of Vanillylmandelic Acid, which is a significant metabolite of catecholamines such as epinephrine and norepinephrine. This compound is often used in scientific research as a stable isotope-labeled internal standard for the quantification of Vanillylmandelic Acid in various biological samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Vanillylmandelic Acid-d3 Ethyl Ester typically involves the esterification of Vanillylmandelic Acid with ethanol in the presence of a deuterium source. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves the following steps:
Esterification: Vanillylmandelic Acid is reacted with ethanol in the presence of a deuterium source and an acid catalyst.
Purification: The resulting ester is purified using techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the purification steps are optimized for large-scale production to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Vanillylmandelic Acid-d3 Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Vanillylmandelic Acid-d3 Ethyl Ester has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled internal standard in analytical chemistry for the quantification of Vanillylmandelic Acid.
Biology: Employed in studies involving catecholamine metabolism and related biochemical pathways.
Medicine: Utilized in clinical diagnostics to measure Vanillylmandelic Acid levels in biological samples, aiding in the diagnosis of conditions such as pheochromocytoma and neuroblastoma.
Industry: Applied in the development of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of Vanillylmandelic Acid-d3 Ethyl Ester is primarily related to its role as an internal standard in analytical methods. It does not exert biological effects on its own but is used to ensure accurate quantification of Vanillylmandelic Acid in various samples. The deuterium labeling allows for differentiation between the standard and the analyte during mass spectrometry analysis .
Vergleich Mit ähnlichen Verbindungen
Vanillylmandelic Acid: The non-deuterated form of the compound, used in similar applications but without the stable isotope labeling.
Homovanillic Acid: Another catecholamine metabolite used in similar diagnostic and research applications.
Metanephrine and Normetanephrine: Metabolites of catecholamines that are also used in clinical diagnostics
Uniqueness: Vanillylmandelic Acid-d3 Ethyl Ester is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical methods. This makes it a valuable tool in research and clinical diagnostics where accurate measurement of Vanillylmandelic Acid is crucial .
Eigenschaften
CAS-Nummer |
1329499-52-6 |
|---|---|
Molekularformel |
C₁₁H₁₁D₃O₅ |
Molekulargewicht |
229.24 |
Synonyme |
4-Hydroxy-3-methoxy-mandelic Acid-d3 Ethyl Ester; α,4-Dihydroxy-3-methoxy-benzeneacetic Acid-d3 Ethyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




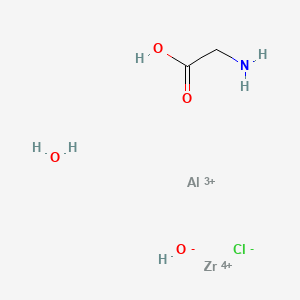
![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)
